Dinor-12-oxo phytodienoic acid

Description

Properties

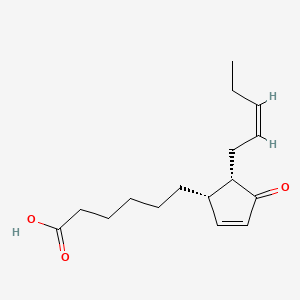

IUPAC Name |

6-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVNKXCDJUBPQO-DWMAKUKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310445 | |

| Record name | Dinor-oxo-phytodienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197247-23-7 | |

| Record name | Dinor-oxo-phytodienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197247-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinor-oxo-phytodienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Dinor-12-oxo-phytodienoic Acid Biosynthesis Pathway in Arabidopsis thaliana

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a 16-carbon oxylipin derived from hexadecatrienoic acid (16:3) that plays a significant role in plant defense and development.[1] It is a homolog of the better-known 18-carbon 12-oxo-phytodienoic acid (OPDA), the precursor to jasmonic acid (JA). In Arabidopsis thaliana, dn-OPDA is synthesized through a conserved pathway that shares enzymatic machinery with JA biosynthesis. This technical guide provides a comprehensive overview of the dn-OPDA biosynthesis pathway in Arabidopsis, detailing the enzymatic steps, subcellular localization, and relevant experimental protocols. Quantitative data on metabolite levels and enzyme kinetics are presented to facilitate comparative analysis and further research.

The dn-OPDA Biosynthesis Pathway

The synthesis of dn-OPDA from its precursor, hexadecatrienoic acid (16:3), is a multi-step process that occurs across two cellular compartments: the chloroplast and the peroxisome. The pathway can be broadly divided into two main stages: the formation of dn-OPDA in the chloroplast and its subsequent reduction and β-oxidation in the peroxisome, which parallels the late stages of jasmonic acid biosynthesis.

Chloroplastic Phase: Synthesis of dn-OPDA

The initial steps of dn-OPDA biosynthesis take place in the chloroplast, where the precursor fatty acid is converted into the cyclopentenone structure characteristic of dn-OPDA.

-

Lipoxygenase (LOX) Activity: The pathway is initiated by the dioxygenation of hexadecatrienoic acid (16:3) by 13-lipoxygenases (13-LOXs). In Arabidopsis, several 13-LOX isoforms, including LOX2, LOX3, and LOX4, are localized to the chloroplast and are implicated in the production of oxylipin precursors.[2][3][4] This reaction introduces a hydroperoxy group at the 13th carbon, forming 13(S)-hydroperoxy-hexadecatrienoic acid (13-HPHT).

-

Allene (B1206475) Oxide Synthase (AOS) Activity: The unstable 13-HPHT is then rapidly converted to an unstable allene oxide by the action of Allene Oxide Synthase (AOS).[5] This enzyme is a non-canonical cytochrome P450 (CYP74A) and is a critical control point in the pathway.[5][6]

-

Allene Oxide Cyclase (AOC) Activity: The final step in the chloroplast is the cyclization of the allene oxide intermediate by Allene Oxide Cyclase (AOC) to form dn-OPDA.[7] This reaction establishes the characteristic cyclopentenone ring structure. In Arabidopsis, there are four functional AOC isoforms (AOC1-4).[8]

Biochemical evidence suggests that LOX2, AOS, and AOC2 can form a protein complex in the inner envelope of chloroplasts, which may facilitate the channeling of substrates to enhance the efficiency of dn-OPDA and OPDA synthesis.[9]

Peroxisomal Phase: Reduction and β-Oxidation

Following its synthesis in the chloroplast, dn-OPDA is transported to the peroxisome for further modification.

-

Transport into the Peroxisome: The ATP-binding cassette (ABC) transporter COMATOSE (CTS), also known as PXA1, is involved in the import of OPDA into the peroxisome, and it is presumed that dn-OPDA is transported via a similar mechanism.[1]

-

12-oxophytodienoate Reductase 3 (OPR3) Activity: Inside the peroxisome, the cyclopentenone ring of dn-OPDA is reduced by 12-oxophytodienoate Reductase 3 (OPR3).[10] This reaction is analogous to the reduction of OPDA to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) in the JA pathway. The product of dn-OPDA reduction is 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6:0).

-

Acyl-CoA Activation: Before entering the β-oxidation cycle, OPC-6:0 must be activated to its CoA thioester, OPC-6:0-CoA. This reaction is catalyzed by an OPC-8:0 CoA Ligase (OPCL1).

-

Peroxisomal β-Oxidation: The OPC-6:0-CoA molecule then undergoes two cycles of β-oxidation. This process involves the sequential action of three core enzymes:

-

Acyl-CoA Oxidase (ACX): ACX1 and ACX5 have been shown to be involved in the β-oxidation steps of JA biosynthesis.[11]

-

Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

-

3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final step in each β-oxidation cycle.

-

After two rounds of β-oxidation, the side chain is shortened by four carbons, leading to the formation of tetranor-OPDA (tn-OPDA).

Visualization of the dn-OPDA Biosynthesis Pathway

The following diagram illustrates the key steps, enzymes, and subcellular locations involved in the biosynthesis of dn-OPDA in Arabidopsis thaliana.

Caption: The dn-OPDA biosynthesis pathway in Arabidopsis thaliana.

Quantitative Data

Table 1: Levels of dn-OPDA and Related Oxylipins in Wild-Type and opr3 Mutant Arabidopsis Leaves After Wounding.

| Compound | Genotype | Treatment | Time (min) | Concentration (nmol/g FW ± SD) |

| dn-OPDA | Wild-Type | Wounding | 0 | ~0.1 |

| Wounding | 90 | ~1.3 | ||

| Wounding | 180 | ~1.3 | ||

| opr3 | Wounding | 0 | ~0.1 | |

| Wounding | 90 | ~0.6 | ||

| Wounding | 180 | ~0.7 | ||

| OPDA | Wild-Type | Wounding | 0 | ~0.3 |

| Wounding | 90 | ~5.0 | ||

| Wounding | 180 | ~5.0 | ||

| opr3 | Wounding | 0 | ~0.3 | |

| Wounding | 90 | ~2.5 | ||

| Wounding | 180 | ~2.5 | ||

| JA | Wild-Type | Wounding | 0 | <0.2 |

| Wounding | 180 | ~6.0 | ||

| opr3 | Wounding | 0 | ~0.03 | |

| Wounding | 180 | ~0.2 |

Data adapted from Stintzi et al. (2001). Plant defense in the absence of jasmonic acid: the role of cyclopentenones.

Table 2: Enzyme Kinetic Parameters for Key Enzymes in the Oxylipin Biosynthesis Pathway.

| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg protein) | Organism |

| OPR3 | (9S,13S)-12-oxophytodienoic acid | 35 | 53.7 | Arabidopsis thaliana |

| OPR3 | 8-iso Prostaglandin (B15479496) A1 | 22 | 0.23 s⁻¹ (kcat) | Arabidopsis thaliana |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the dn-OPDA biosynthesis pathway.

Protocol for Oxylipin Extraction and Quantification by LC-MS/MS

This protocol is adapted from standard methods for phytohormone analysis and can be optimized for dn-OPDA quantification.

Materials:

-

Arabidopsis thaliana tissue (leaves, seedlings, etc.)

-

Liquid nitrogen

-

2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Internal standards (e.g., d₅-OPDA, commercially available)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Collection and Homogenization:

-

Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

-

Extraction:

-

To the powdered tissue, add 1 mL of the extraction solvent (2-propanol/H₂O/concentrated HCl).

-

Add internal standards to each sample for accurate quantification.

-

Shake for 30 minutes at 4°C.

-

Add 2 mL of dichloromethane and shake for another 30 minutes at 4°C.

-

Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

-

Phase Separation and Evaporation:

-

Carefully transfer the lower organic phase to a new tube.

-

Re-extract the aqueous phase with 1 mL of dichloromethane, and combine the organic phases.

-

Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Resuspend the dried extract in 1 mL of 10% methanol and load it onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the oxylipins with 1 mL of 80% methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and resuspend in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Separate the oxylipins using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Detect and quantify dn-OPDA and other oxylipins using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific parent and daughter ion transitions for dn-OPDA will need to be determined.

-

In Vitro Enzyme Assay for 12-oxophytodienoate Reductase 3 (OPR3)

This protocol can be used to determine the kinetic parameters of recombinant OPR3 with dn-OPDA as a substrate.

Materials:

-

Purified recombinant OPR3 enzyme

-

dn-OPDA substrate (requires chemical synthesis or purification from a biological source)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Spectrophotometer or HPLC system for product detection

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH (e.g., 150 µM), and varying concentrations of dn-OPDA.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a known amount of purified OPR3 enzyme.

-

Monitor the reaction by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Alternatively, stop the reaction at different time points by adding an acid (e.g., HCl) and quantify the product (OPC-6:0) by HPLC.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the reaction.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Transient Expression in Arabidopsis Protoplasts for Subcellular Localization

This protocol allows for the determination of the subcellular localization of dn-OPDA biosynthesis enzymes.

Materials:

-

Arabidopsis thaliana plants (3-4 weeks old)

-

Enzyme solution (cellulase, macerozyme)

-

Protoplast isolation and transfection solutions (mannitol, MES, PEG)

-

Plasmid constructs containing the coding sequence of the enzyme of interest fused to a fluorescent reporter (e.g., GFP or YFP)

-

Fluorescent markers for chloroplasts and peroxisomes

-

Confocal laser scanning microscope

Procedure:

-

Protoplast Isolation:

-

Cut young, healthy Arabidopsis leaves into thin strips.

-

Digest the leaf strips in the enzyme solution for several hours to release protoplasts.

-

Purify the protoplasts by filtration and centrifugation.

-

-

Protoplast Transfection:

-

Co-transfect the protoplasts with the plasmid construct containing the enzyme-reporter fusion and fluorescent markers for the chloroplast (e.g., chlorophyll (B73375) autofluorescence) and peroxisomes (e.g., a peroxisome-targeted RFP).

-

Use a PEG-mediated transfection method.

-

-

Imaging:

-

Incubate the transfected protoplasts overnight to allow for protein expression.

-

Visualize the subcellular localization of the fluorescently tagged enzyme using a confocal laser scanning microscope.

-

Co-localization of the enzyme's fluorescence signal with the chloroplast or peroxisome marker will indicate its subcellular compartment.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow for Identifying Protein-Protein Interactions

Understanding the potential formation of enzyme complexes in the dn-OPDA pathway can be achieved through techniques like pull-down assays.

Caption: A typical workflow for a pull-down assay.

Conclusion

The dn-OPDA biosynthesis pathway in Arabidopsis thaliana is a crucial branch of the oxylipin signaling network. While it shares many enzymatic steps with the well-characterized jasmonic acid pathway, the distinct biological roles of dn-OPDA and its derivatives are an active area of research. This technical guide provides a foundational understanding of the biosynthesis of dn-OPDA, supported by available quantitative data and detailed experimental protocols. Further research is needed to fully elucidate the kinetic parameters of all enzymes involved and to comprehensively map the regulatory networks that control the flux through this important metabolic pathway. The methodologies and data presented herein serve as a valuable resource for scientists and researchers aiming to further unravel the complexities of oxylipin signaling in plants.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Jasmonate Precursor Biosynthetic Enzymes LOX3 and LOX4 Control Wound-Response Growth Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudophosphorylation of Arabidopsis jasmonate biosynthesis enzyme lipoxygenase 2 via mutation of Ser600 inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allene oxide synthase: a major control point in Arabidopsis thaliana octadecanoid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ALLENE OXIDE SYNTHASE and HYDROPEROXIDE LYASE, Two Non-Canonical Cytochrome P450s in Arabidopsis thaliana and Their Different Roles in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Crystal Structure of Arabidopsis thaliana Allene Oxide Cyclase: Insights into the Oxylipin Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Substrate channeling in oxylipin biosynthesis through a protein complex in the plastid envelope of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functional Diversification of Acyl-Coenzyme A Oxidases in Jasmonic Acid Biosynthesis and Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of Arabidopsis thaliana 12-oxophytodienoate reductase isoform 3 in complex with 8-iso prostaglandin A1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dinor-12-oxo-phytodienoic Acid in Plant Defense Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a C16 cyclopentenone oxylipin that plays a multifaceted role in plant defense signaling. As a precursor to the well-characterized jasmonate signaling molecules, it also functions as a potent signaling molecule in its own right, mediating both jasmonic acid (JA)-dependent and -independent defense responses. This technical guide provides a comprehensive overview of the biosynthesis, perception, and signal transduction of dn-OPDA in plant immunity. It details its involvement in responses to a range of biotic stressors and presents detailed experimental protocols for its study. Quantitative data are provided in a structured format to facilitate understanding and further research into this critical component of the plant defense arsenal.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense mechanisms to ward off attacks from a myriad of pathogens and herbivores. A key component of this defense system is the oxylipin pathway, which generates a diverse array of signaling molecules, collectively known as jasmonates.[1] For many years, jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) were considered the primary bioactive hormones in this pathway. However, accumulating evidence has revealed that their precursors, 12-oxo-phytodienoic acid (OPDA) and its C16 analog, dinor-12-oxo-phytodienoic acid (dn-OPDA), possess distinct and crucial signaling roles in plant defense.[2][3]

dn-OPDA is a cyclopentenone, and its electrophilic nature is thought to be critical for some of its biological activities, particularly in activating a specific set of genes independently of the canonical COI1-JAZ co-receptor complex that perceives JA-Ile.[2][4] This guide will delve into the intricate role of dn-OPDA in plant defense signaling, providing researchers and drug development professionals with a detailed understanding of its biosynthesis, signaling pathways, and the experimental approaches used to elucidate its function.

Biosynthesis of dn-OPDA

dn-OPDA is synthesized from hexadecatrienoic acid (16:3) through the hexadecanoid pathway, which parallels the octadecanoid pathway for OPDA synthesis from α-linolenic acid (18:3).[5] The biosynthesis of dn-OPDA is a three-step enzymatic process that occurs within the chloroplasts.[6]

-

Lipoxygenase (LOX): The pathway is initiated by the oxygenation of 16:3 by a 13-lipoxygenase, forming a hydroperoxy fatty acid.

-

Allene (B1206475) Oxide Synthase (AOS): The hydroperoxide is then converted to an unstable allene oxide by allene oxide synthase.[7]

-

Allene Oxide Cyclase (AOC): Finally, allene oxide cyclase catalyzes the cyclization of the allene oxide to form the cyclopentenone ring structure of dn-OPDA.[7]

Caption: Biosynthesis of dn-OPDA in the chloroplast and its subsequent conversion in the peroxisome.

Signaling Pathways

dn-OPDA exerts its signaling functions through at least two distinct pathways: a COI1-dependent pathway that often overlaps with JA signaling, and a COI1-independent pathway that regulates a unique set of target genes.

COI1-Dependent Signaling

In some contexts, dn-OPDA can contribute to the activation of the canonical jasmonate signaling pathway. While dn-OPDA itself does not bind directly to the COI1-JAZ co-receptor in vascular plants, its conversion to JA precursors can lead to the production of bioactive JA-Ile, which then triggers the degradation of JAZ repressor proteins and the activation of JA-responsive transcription factors like MYC2.[3] In bryophytes and lycophytes, dn-OPDA isomers act as the primary ligands for the COI1-JAZ co-receptor.[1]

COI1-Independent Signaling

A significant aspect of dn-OPDA's function is its ability to signal independently of the COI1-JAZ co-receptor complex. This pathway is particularly important for responses to certain abiotic stresses and for fine-tuning defense responses. The electrophilic nature of the α,β-unsaturated carbonyl group in the cyclopentenone ring of dn-OPDA is thought to be crucial for this signaling mechanism, likely through covalent modification of target proteins.[2]

Key components of the COI1-independent pathway include:

-

TGA Transcription Factors: A subset of TGA transcription factors, specifically TGA2, TGA5, and TGA6, have been shown to be involved in the regulation of gene expression in response to OPDA and other electrophilic oxylipins.[4] These transcription factors bind to specific promoter elements of target genes, activating their expression.

-

Other Transcription Factors: Studies on OPDA have also implicated other transcription factors, such as HsfA2 and DREB2A, in stress-responsive gene expression.[8]

-

Redox Homeostasis: OPDA signaling is linked to changes in cellular redox homeostasis, which can influence the activity of various signaling components, including transcription factors.[9]

Caption: Overview of dn-OPDA signaling pathways in plant defense.

Quantitative Data

The following tables summarize quantitative data on the levels of dn-OPDA and the expression of dn-OPDA-responsive genes in response to various stimuli.

Table 1: dn-OPDA and OPDA Levels in Response to Wounding in Calohypnum plumiforme

| Time after Wounding | dn-OPDA (pmol/g FW) | OPDA (pmol/g FW) |

| 0 h | Not detected | 5.2 ± 1.1 |

| 0.5 h | 12.3 ± 2.5 | 45.8 ± 8.2 |

| 1 h | 8.9 ± 1.9 | 38.1 ± 6.5 |

| 2 h | 6.1 ± 1.3 | 25.4 ± 4.3 |

| 4 h | 3.2 ± 0.7 | 15.6 ± 2.9 |

Data adapted from Inagaki et al., 2021.[10]

Table 2: Fold Change in Expression of OPDA-Responsive Genes in Arabidopsis thaliana after Treatment with 30 µM OPDA

| Gene (AGI Code) | Gene Name | Fold Change (30 min) | Fold Change (180 min) | Putative Function |

| At1g27730 | ZAT10 | > 3.0 | > 3.0 | Transcription Factor |

| At5g47230 | AtERF5 | > 3.0 | > 3.0 | Transcription Factor |

| At5g05410 | DREB2A | > 3.0 | > 3.0 | Transcription Factor |

| At2g47730 | GST6 | < 2.0 | > 3.0 | Glutathione S-transferase |

| At4g20860 | FAD-OXR | < 2.0 | > 3.0 | FAD-linked oxidoreductase |

| At5g24770 | AtVSP2 | > 3.0 | > 3.0 | Vegetative Storage Protein |

Data adapted from Taki et al., 2005.[11] Note: These genes are responsive to OPDA and are likely candidates for dn-OPDA regulation as well, though direct experimental evidence for dn-OPDA is pending for some.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of dn-OPDA in plant defense signaling.

Quantification of dn-OPDA by LC-MS/MS

This protocol is adapted from a validated method for phytohormone quantification and can be used for the sensitive and accurate measurement of dn-OPDA in plant tissues.[10]

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Liquid nitrogen

-

Extraction solvent: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

-

Internal standard (e.g., deuterated dn-OPDA)

-

Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

-

LC-MS/MS system

Procedure:

-

Harvest plant tissue (approx. 100 mg fresh weight) and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue to a fine powder.

-

Add 1 mL of ice-cold extraction solvent and the internal standard to the homogenized tissue.

-

Shake for 30 minutes at 4°C.

-

Add 1 mL of dichloromethane and shake for 30 minutes at 4°C.

-

Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in 1 mL of 1 M formic acid.

-

Perform solid-phase extraction (SPE) to purify the sample.

-

Elute the sample and evaporate to dryness.

-

Resuspend the final sample in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample using an LC-MS/MS system with a C18 column and a gradient of acetonitrile (B52724) and water containing 0.1% formic acid. Monitor the specific parent and daughter ion transitions for dn-OPDA and the internal standard.

Caption: Workflow for the quantification of dn-OPDA by LC-MS/MS.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol describes how to measure the expression of dn-OPDA-responsive genes in plants treated with dn-OPDA.

Materials:

-

Plant seedlings (e.g., Arabidopsis)

-

dn-OPDA solution (e.g., 50 µM in 0.1% ethanol)

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for target and reference genes

-

qPCR instrument

Procedure:

-

Grow seedlings under controlled conditions.

-

Treat seedlings with dn-OPDA solution or a mock control.

-

Harvest tissue at desired time points and freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit.

-

Treat RNA with DNase I to remove genomic DNA contamination.

-

Synthesize cDNA from the purified RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the qPCR data using the ΔΔCt method, normalizing the expression of target genes to a stable reference gene.

Promoter-Reporter (GUS) Assay

This assay is used to visualize the spatial and temporal expression patterns of genes that are responsive to dn-OPDA.

Materials:

-

Transgenic plants carrying a promoter of a dn-OPDA-responsive gene fused to the GUS reporter gene.

-

dn-OPDA solution

-

GUS staining solution (containing X-Gluc)

-

Ethanol (B145695) series (70%, 90%)

-

Microscope

Procedure:

-

Treat transgenic seedlings with dn-OPDA or a mock control.

-

Harvest seedlings and fix them in ice-cold 90% acetone (B3395972) for 20 minutes.

-

Wash the seedlings with GUS staining buffer.

-

Incubate the seedlings in GUS staining solution at 37°C overnight.

-

Remove the staining solution and clear the chlorophyll (B73375) with a series of ethanol washes.

-

Observe the blue staining pattern under a microscope.

Conclusion

Dinor-12-oxo-phytodienoic acid is a critical signaling molecule in the intricate network of plant defense. Its ability to act both as a precursor to jasmonic acid and as an independent signaling molecule highlights the complexity and sophistication of plant immune responses. The COI1-independent signaling pathway of dn-OPDA, mediated in part by TGA transcription factors, provides a distinct layer of regulation that allows plants to fine-tune their defenses against a variety of biotic and abiotic stresses. Further research into the specific protein targets of dn-OPDA and the downstream components of its signaling pathway will undoubtedly uncover new insights into plant immunity and may provide novel targets for the development of strategies to enhance crop resilience.

References

- 1. OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling | CoLab [colab.ws]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanisms of induction of the stress-responsive transcription factors HsfA2 and DREB2A by 12-oxo-phytodienoic acid in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precursor Principle: A Technical Guide to 12-Oxo-Phytodienoic Acid in Jasmonic Acid Biosynthesis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) is a critical lipid-derived hormone in plants, orchestrating a wide array of physiological and defense responses. Its biosynthesis is a spatially and biochemically complex process, with 12-oxo-phytodienoic acid (OPDA) serving as a pivotal precursor. This technical guide provides an in-depth exploration of the enzymatic conversion of OPDA to JA, detailing the key enzymes, their kinetics, and the subcellular compartments involved. Furthermore, it presents comprehensive experimental protocols for the analysis of this pathway and visualizes the intricate signaling cascades of both OPDA and JA. This document is intended to be a valuable resource for researchers investigating plant signaling, stress responses, and those in the field of drug development looking to modulate these pathways.

Introduction

The jasmonate family of oxylipins, which includes jasmonic acid (JA) and its precursors and derivatives, are integral signaling molecules in plants. They regulate a multitude of processes, from growth and development to defense against herbivores and pathogens. The biosynthesis of JA originates from the oxygenation of fatty acids in chloroplasts, leading to the formation of the key intermediate, 12-oxo-phytodienoic acid (OPDA). OPDA itself is a signaling molecule with functions independent of JA, adding a layer of complexity to the jasmonate signaling network. This guide focuses on the critical downstream pathway where OPDA is converted into the biologically active JA, a process that primarily occurs within the peroxisomes.

The Biosynthetic Pathway: From OPDA to Jasmonic Acid

The conversion of OPDA to JA involves a two-step process: the reduction of the cyclopentenone ring of OPDA, followed by the shortening of the carboxylic acid side chain through three cycles of β-oxidation.

Subcellular Localization

The initial steps of JA biosynthesis, leading to the formation of OPDA from α-linolenic acid, occur in the chloroplasts. OPDA is then transported to the peroxisomes for the final conversion to JA. This spatial separation of biosynthetic steps highlights the intricate regulation and transport mechanisms involved in JA synthesis.

Key Enzymes and Reactions

The peroxisomal conversion of OPDA to JA is catalyzed by a series of enzymes:

-

12-oxophytodienoate Reductase 3 (OPR3): This enzyme catalyzes the reduction of the carbon-carbon double bond in the cyclopentenone ring of OPDA to produce 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). OPR3 is considered the key enzyme in the jasmonate biosynthesis pathway due to its high efficiency in converting the natural (9S,13S)-OPDA isomer.

-

Acyl-CoA Synthetase (e.g., OPCL1): Before entering the β-oxidation cycle, OPC-8:0 must be activated by conversion to its CoA thioester, OPC-8:0-CoA. This reaction is catalyzed by an acyl-CoA synthetase, with OPCL1 being identified as a key enzyme in this process in Arabidopsis thaliana.

-

Peroxisomal β-Oxidation Pathway: The OPC-8:0-CoA molecule then undergoes three successive rounds of β-oxidation to shorten the octanoic acid side chain by six carbons, ultimately yielding jasmonoyl-CoA. This process involves the sequential action of three core enzymes:

-

Acyl-CoA Oxidase (ACX): Catalyzes the first step of β-oxidation, introducing a double bond.

-

Multifunctional Protein (MFP): Possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

-

3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage to release acetyl-CoA and a shortened acyl-CoA.

-

-

Thioesterase: The final step is the hydrolysis of jasmonoyl-CoA to release free jasmonic acid.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and intermediates in the conversion of OPDA to jasmonic acid.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg protein) | Plant Species | Reference |

| OPR3 | (9S,13S)-OPDA | 35 | 53.7 | Arabidopsis thaliana | |

| OPR3 | OPDA | 190 | Not Reported | Zea mays |

Table 2: Endogenous Levels of OPDA and Jasmonic Acid in Arabidopsis thaliana

| Condition | Tissue | OPDA (ng/g FW) | JA (ng/g FW) | Reference |

| Unwounded | Leaves | 340 - 1000 | 30 - 50 | |

| Wounded | Leaves | Increased | Significantly Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the conversion of OPDA to jasmonic acid.

Extraction and Quantification of OPDA and Jasmonic Acid by LC-MS/MS

This protocol is adapted from previously published methods.

4.1.1. Materials

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 80% methanol (B129727) containing 0.1% formic acid and internal standards (e.g., d5-OPDA and d6-JA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Elution solvent: 80% methanol

-

LC-MS/MS system

4.1.2. Protocol

-

Sample Collection and Homogenization:

-

Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer the powdered tissue to a microcentrifuge tube.

-

Add 1 mL of ice-cold extraction solvent containing internal standards.

-

Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the jasmonates with 1 mL of 80% methanol.

-

-

LC-MS/MS Analysis:

-

Dry the eluate under a stream of nitrogen gas.

-

Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Inject an aliquot into the LC-MS/MS system for quantification.

-

Use a reverse-phase C18 column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

Detect and quantify OPDA and JA using multiple reaction monitoring (MRM) mode with optimized precursor/product ion transitions.

-

Enzyme Assay for 12-oxophytodienoate Reductase 3 (OPR3)

This protocol is based on the principle of monitoring the consumption of NADPH spectrophotometrically.

4.2.1. Materials

-

Purified recombinant OPR3 enzyme or plant protein extract

-

Assay buffer: 100 mM Tris-HCl, pH 7.5

-

NADPH solution (10 mM)

-

OPDA substrate solution (e.g., 10 mM in ethanol)

-

Spectrophotometer capable of measuring absorbance at 340 nm

4.2.2. Protocol

-

Reaction Mixture Preparation:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

800 µL of assay buffer

-

100 µL of NADPH solution (final concentration 1 mM)

-

Enzyme solution (amount to be optimized for linear reaction rate)

-

Water to a final volume of 990 µL.

-

-

Mix gently and incubate at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

-

-

Initiation of the Reaction:

-

Start the reaction by adding 10 µL of the OPDA substrate solution (final concentration 100 µM).

-

Mix immediately by inverting the cuvette.

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

-

-

Calculation of Enzyme Activity:

-

Determine the linear rate of absorbance change (ΔA340/min).

-

Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹).

-

Peroxisome Isolation from Plant Tissue

This protocol provides a general method for isolating peroxisomes from plant leaves.

4.3.1. Materials

-

Fresh plant leaves

-

Grinding buffer (e.g., 0.3 M sucrose (B13894), 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)

-

Percoll or sucrose density gradient solutions

-

Ultracentrifuge with a swinging-bucket rotor

4.3.2. Protocol

-

Homogenization:

-

Homogenize fresh leaf tissue in ice-cold grinding buffer using a blender or mortar and pestle.

-

Filter the homogenate through several layers of cheesecloth or Miracloth to remove cell debris.

-

-

Differential Centrifugation:

-

Centrifuge the filtrate at a low speed (e.g., 1,500 x g) for 10 minutes to pellet chloroplasts and nuclei.

-

Carefully collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g) for 20 minutes to pellet a crude organelle fraction containing mitochondria and peroxisomes.

-

-

Density Gradient Centrifugation:

-

Resuspend the organelle pellet in a small volume of grinding buffer.

-

Layer the resuspended pellet onto a pre-formed Percoll or sucrose density gradient.

-

Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours.

-

Peroxisomes will form a distinct band in the gradient, which can be carefully collected using a pipette.

-

-

Purity Assessment:

-

Assess the purity of the isolated peroxisomes by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria) and by Western blot analysis using antibodies against organelle-specific proteins.

-

Signaling Pathways

Both OPDA and JA function as signaling molecules, activating distinct and overlapping downstream responses.

Jasmonic Acid (COI1-dependent) Signaling Pathway

The canonical JA signaling pathway is initiated by the perception of the bioactive form of JA, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE1 (COI1). This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins and the subsequent activation of transcription factors (e.g., MYC2) that regulate the expression of JA-responsive genes.

12-Oxo-Phytodienoic Acid (COI1-independent) Signaling Pathway

OPDA can also activate a distinct signaling pathway that is independent of COI1 and JA. This pathway involves the interaction of OPDA with cyclophilin 20-3 (CYP20-3) and leads to the activation of TGA transcription factors, which in turn regulate the expression of a specific set of OPDA-responsive genes.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the conversion of OPDA to jasmonic acid and the downstream signaling events.

Conclusion

The conversion of 12-oxo-phytodienoic acid to jasmonic acid is a cornerstone of the jasmonate biosynthetic pathway, representing a critical regulatory nexus in plant biology. A thorough understanding of the enzymes, their kinetics, and the subcellular organization of this process is essential for elucidating the intricate roles of jasmonates in plant growth, development, and defense. The detailed protocols and pathway visualizations provided in this technical guide offer a robust framework for researchers to investigate this vital pathway, with potential applications in crop improvement and the development of novel therapeutic agents that target related signaling cascades in other organisms.

The Differential Biological Activity of Dinor-12-oxo-phytodienoic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinor-12-oxo-phytodienoic acid (dn-OPDA) represents a class of C16 cyclopentenone oxylipins, analogous to the C18-containing 12-oxo-phytodienoic acid (OPDA). These molecules are ancestral jasmonate phytohormones, playing crucial roles in the regulation of growth, development, and stress responses, particularly in bryophytes such as the model liverwort Marchantia polymorpha. This technical guide provides an in-depth analysis of the biological activities of dn-OPDA isomers, with a focus on the differential effects of cis-dn-OPDA and iso-dn-OPDA. We present quantitative data on their bioactivity, detailed experimental protocols for their characterization, and visual representations of the pertinent signaling pathways.

Introduction

Jasmonates are a class of lipid-derived signaling molecules that are integral to plant defense and development. While vascular plants predominantly utilize jasmonic acid-isoleucine (JA-Ile) as the active hormone, early diverging land plants like bryophytes employ dn-OPDA isomers as the primary signaling molecules.[1][2] These C16 jasmonates are synthesized from hexadecatrienoic acid (16:3) and exhibit distinct biological activities depending on their stereochemistry.[3] The two major isomers, 9S,13S-cis-dn-OPDA and 9R,13S-iso-dn-OPDA, display a fascinating functional divergence, with dn-iso-OPDA acting as the primary active ligand for the canonical COI1-JAZ co-receptor signaling pathway.[4][5] In contrast, cis-dn-OPDA, while being a biosynthetic precursor to dn-iso-OPDA, also participates in COI1-independent signaling, particularly in stress responses.[6][7] Understanding the nuanced activities of these isomers is critical for elucidating the evolution of jasmonate signaling and for the potential development of novel plant growth regulators and therapeutic agents.

Quantitative Biological Activity of dn-OPDA Isomers

The biological activities of dn-OPDA isomers have been quantified through various bioassays, primarily in Marchantia polymorpha. The data consistently demonstrate the superior activity of the iso form in COI1-dependent responses.

Table 1: Growth Inhibition of Marchantia polymorpha by dn-OPDA Isomers

| Compound | Concentration (µM) | Growth Inhibition (%) in Wild-Type (Tak-1/Tak-2) | Growth Inhibition (%) in Mpcoi1 mutant | Reference(s) |

| dn-iso-OPDA | 5 | Effective Inhibition | Impaired Inhibition | [4][6] |

| 10 | Effective Inhibition | Impaired Inhibition | [4][6] | |

| 15 | Significant Inhibition | Impaired Inhibition | [1] | |

| 50 | ~60% | Not specified | [2] | |

| dn-cis-OPDA | 50 | ~40% | Not specified | [2] |

| Δ⁴-dn-iso-OPDA | 5 | Effective Inhibition | Impaired Inhibition | [4][6] |

| 10 | Effective Inhibition | Impaired Inhibition | [4][6] |

Table 2: Relative Binding Affinity of dn-OPDA Isomers to the MpCOI1-MpJAZ Co-receptor

| Ligand | Relative Binding Affinity | Method | Reference(s) |

| dn-iso-OPDA | High | In vitro pull-down assay | [1][4] |

| dn-cis-OPDA | Low (>100-fold lower than dn-iso-OPDA) | In vitro pull-down assay | [4] |

| Δ⁴-dn-iso-OPDA | High (similar to dn-iso-OPDA) | In vitro pull-down assay | [4] |

| Δ⁴-dn-cis-OPDA | Very Low | In vitro pull-down assay | [4] |

Table 3: Induction of Jasmonate-Responsive Genes in Marchantia polymorpha

| Gene | Treatment (5 µM) | Expression in Wild-Type (Tak-1) | Expression in Mpcoi1 mutant | Reference(s) |

| MpDIR | dn-iso-OPDA | Upregulated | Impaired Upregulation | [4][6] |

| Δ⁴-dn-iso-OPDA | Upregulated | Impaired Upregulation | [4][6] | |

| MpPAT | dn-iso-OPDA | Upregulated | Impaired Upregulation | [4][6] |

| Δ⁴-dn-iso-OPDA | Upregulated | Impaired Upregulation | [4][6] | |

| MpHBLH4 | Wounding (induces dn-OPDA) | Upregulated | Significantly lower upregulation | [6] |

Signaling Pathways

The biological effects of dn-OPDA isomers are mediated through at least two distinct signaling pathways: a COI1-dependent pathway that regulates growth and defense, and a COI1-independent pathway primarily involved in stress tolerance.

COI1-Dependent Signaling Pathway

dn-iso-OPDA is the primary ligand for the MpCOI1-MpJAZ co-receptor complex in Marchantia polymorpha.[5] Binding of dn-iso-OPDA to this complex acts as a "molecular glue," leading to the ubiquitination and subsequent degradation of the JAZ repressor protein by the 26S proteasome.[8] This relieves the repression of transcription factors, such as MpMYC, which can then activate the expression of jasmonate-responsive genes, leading to physiological responses like growth inhibition and defense compound production.[6]

COI1-Independent Signaling Pathway

Both cis-dn-OPDA and iso-dn-OPDA possess a reactive α,β-unsaturated carbonyl group in their cyclopentenone ring, which confers electrophilic properties.[9] This reactivity allows them to activate a COI1-independent signaling pathway that is crucial for thermotolerance.[7] These reactive electrophilic oxylipins (REOs) can modify cellular proteins, such as heat shock factors (HSFs), leading to the activation of heat shock proteins (HSPs) and conferring protection against heat stress. This pathway is conserved across streptophyte plants and predates the evolution of COI1-dependent signaling.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of dn-OPDA isomers.

Marchantia polymorpha Growth Inhibition Assay

This assay quantifies the effect of dn-OPDA isomers on the growth of M. polymorpha.

Workflow:

Protocol:

-

Media Preparation: Prepare half-strength Gamborg's B5 medium supplemented with 1% agar (B569324) and 1% sucrose, pH 5.5.[3] Autoclave and cool to ~50-60°C. Add the desired concentration of dn-OPDA isomer (e.g., 1, 5, 10, 15, 50 µM) from a sterile stock solution (dissolved in ethanol (B145695) or DMSO). Pour plates and allow them to solidify in a sterile hood. Include a solvent control.

-

Gemmae Plating: Collect gemmae from mature gemma cups of M. polymorpha (e.g., Tak-1 wild-type or Mpcoi1 mutant).[10] Place approximately 50 gemmae into a droplet of sterile water on the surface of the prepared plates.[3] Spread the gemmae evenly using sterile forceps.[3]

-

Incubation: Seal the plates with microporous tape and incubate in a growth chamber at 21-22°C under continuous white light (50–75 µmol photons m⁻² s⁻¹).[3][9]

-

Data Collection: After 13-14 days, photograph the plates.[9]

-

Analysis: Measure the surface area of the thalli using image analysis software (e.g., ImageJ). Calculate the percentage of growth inhibition relative to the solvent control.[1]

Gene Expression Analysis by RT-qPCR

This method is used to quantify the change in the expression of target genes in response to dn-OPDA treatment.

Workflow:

Protocol:

-

Plant Treatment: Grow M. polymorpha gemmalings for a suitable period (e.g., 10-14 days) on solid medium. Treat the plants by adding a solution of dn-OPDA isomer (e.g., 5 µM) or a solvent control.[4][6]

-

RNA Extraction: Harvest tissue at desired time points (e.g., 90 minutes after treatment) and immediately freeze in liquid nitrogen.[11] Extract total RNA using a suitable kit or protocol, including an on-column DNaseI digestion step.[11]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

-

qPCR: Perform qPCR using a SYBR Green-based master mix. A typical reaction mixture includes: 2x SYBR Green Master Mix, forward and reverse primers (final concentration 0.2-0.5 µM), cDNA template, and nuclease-free water.

-

Primer Design: Design primers to amplify a product of 80-150 bp.[12]

-

MpDIR (Example primers, need validation): Fwd: 5'-GCTTCGAGTTGCTCTTCGAC-3', Rev: 5'-TCCATGTCGTAGGCCAAGTT-3'

-

MpPAT (Example primers, need validation): Fwd: 5'-AAGGCTGCCGTTGAGAAGAT-3', Rev: 5'-TGGCTTGAGGTTGTTGAAGG-3'

-

Reference Genes (MpACT or MpAPT): Use validated primers for normalization.[13]

-

-

Thermal Cycling: A typical program is: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.[13] Include a melt curve analysis to verify primer specificity.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

In Vitro Pull-Down Assay for Protein-Ligand-Protein Interaction

This assay is used to demonstrate the ligand-dependent interaction between COI1 and JAZ proteins.

Workflow:

Protocol:

-

Protein Expression and Extraction:

-

Bait Protein: Express and purify a tagged "bait" protein, such as Maltose Binding Protein-fused MpJAZ (MBP-MpJAZ), from E. coli.[1]

-

Prey Protein: Generate a protein extract containing the tagged "prey" protein, for example, by transiently expressing MpCOI1-FLAG in Arabidopsis protoplasts or a similar system.[1]

-

-

Bait Immobilization: Incubate the purified MBP-MpJAZ with amylose (B160209) resin beads to immobilize the bait protein. Wash the beads to remove unbound protein.

-

Interaction/Pull-Down:

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads multiple times (e.g., 3-5 times) with a wash buffer (e.g., 20mM Tris pH 7.6, 150mM NaCl, 0.5% NP40, 0.5mM EDTA) to remove non-specifically bound proteins.[15]

-

Elution: Elute the bound protein complexes from the beads. For MBP tags, this can be done by competing with maltose. For FLAG tags, a 3X FLAG peptide can be used.[15]

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody against the prey protein's tag (e.g., anti-FLAG).[1] A band corresponding to the prey protein in the presence of the active ligand (and not in the control) indicates a ligand-dependent interaction.

Conclusion

The isomers of dinor-12-oxo-phytodienoic acid exhibit distinct and significant biological activities that are fundamental to understanding the evolution of jasmonate signaling. dn-iso-OPDA stands out as the primary bioactive ligand for the COI1-JAZ co-receptor in lower plants, mediating growth and defense responses. In contrast, the electrophilic nature of both cis and iso isomers allows them to function in a COI1-independent manner to promote stress tolerance. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate these fascinating molecules and their potential applications.

References

- 1. Pull-down assays [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. AgarTrap Protocols on your Benchtop: Simple Methods for Agrobacterium-mediated Genetic Transformation of the Liverwort Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. JAZ is essential for ligand specificity of the COI1/JAZ co-receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Δ4-dn-iso-OPDA, a bioactive plant hormone of Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Δ4-dn- iso-OPDA, a bioactive plant hormone of Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Growing Marchantia from gemma spores - ActinoBase [actinobase.org]

- 11. RNA Sequencing Analysis of the Gametophyte Transcriptome from the Liverwort, Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Reference Genes for Real-Time Quantitative PCR Experiments in the Liverwort Marchantia polymorpha | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. reddit.com [reddit.com]

An In-Depth Technical Guide to Dinor-12-oxo-phytodienoic Acid Signaling in Response to Wounding

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dinor-12-oxo-phytodienoic acid (dn-OPDA) is a C16 cyclopentenone, a member of the jasmonate family of oxylipins, that plays a significant role in plant defense responses, particularly in reaction to wounding. Synthesized from hexadecatrienoic acid (16:3) in the chloroplasts, dn-OPDA, along with its C18 analog 12-oxo-phytodienoic acid (OPDA), acts as both a precursor to jasmonic acid (JA) and as an independent signaling molecule. Upon mechanical damage, the levels of dn-OPDA and its conjugates rapidly increase, triggering a cascade of downstream events to mitigate the damage and deter herbivores. This guide provides a comprehensive overview of dn-OPDA signaling, detailing its biosynthesis, perception, and downstream signaling pathways, supported by quantitative data, experimental protocols, and visual diagrams.

Data Presentation: Quantitative Analysis of dn-OPDA and Related Oxylipins Upon Wounding

The wounding of plant tissues initiates a rapid and significant accumulation of dn-OPDA and other related oxylipins. The following tables summarize the quantitative changes observed in Arabidopsis thaliana and Solanum tuberosum (potato) leaves following mechanical damage.

Table 1: Accumulation of Free Oxylipins in Wounded Arabidopsis thaliana Leaves

| Time After Wounding | dn-OPDA (ng/g FW) | OPDA (ng/g FW) | JA (ng/g FW) |

| 0 min (Control) | ~5 | ~20 | ~10 |

| 30 min | ~25 | ~250 | ~150 |

| 60 min | ~30 | ~400 | ~250 |

| 90 min | ~35 | ~350 | ~300 |

| 180 min | ~20 | ~200 | ~200 |

Data adapted from Reymond et al. (2000). FW = Fresh Weight.

Table 2: Fold Increase of dn-OPDA-Containing Glycerolipids in Wounded Arabidopsis thaliana Leaves (within 15 minutes)

| Glycerolipid Species | Fold Increase |

| OPDA-dnOPDA MGDG | 200 - 1,000 |

| OPDA-OPDA MGDG | 200 - 1,000 |

| OPDA-OPDA DGDG | 200 - 1,000 |

| 18:3-dnOPDA MGDG | 2 - 9 |

Data from Buseman et al. (2006). MGDG = Monogalactosyldiacylglycerol, DGDG = Digalactosyldiacylglycerol, 18:3 = Linolenic acid.

Table 3: Accumulation of dn-OPDA in Wounded Potato (Solanum tuberosum) Leaves

| Condition | dn-OPDA (ng/g FW) |

| Unwounded | 2.01 ± 0.014 |

| Wounded (4 hours) | 29.03 ± 10.68 |

Data from Weber et al. (1997). FW = Fresh Weight.

Experimental Protocols

This section details the methodologies for key experiments in studying dn-OPDA signaling in response to wounding.

Mechanical Wounding of Plant Leaves

Objective: To induce a standardized wound response for the analysis of oxylipins.

Materials:

-

Arabidopsis thaliana or Solanum tuberosum plants (grown under controlled conditions)

-

Forceps, hemostat, or pattern wheel

-

Scissors

Protocol for Arabidopsis thaliana :

-

Select fully expanded rosette leaves from 4-5 week old plants.

-

For a crushing wound, use a hemostat to clamp across the mid-vein of the leaf for approximately 5-10 seconds.

-

For a tearing wound, use forceps to create a small tear on one side of the mid-vein.

-

For multiple wounds, a pattern wheel can be rolled across the leaf surface.

-

Harvest the wounded leaf tissue at specified time points by cutting at the base of the petiole and immediately freezing in liquid nitrogen.

Protocol for Solanum tuberosum (Potato) :

-

Use young, fully expanded leaves from 4-6 week old plants.

-

Create a wound by pressing a file or other abrasive tool across the leaf surface multiple times.

-

Alternatively, make several small cuts with scissors along the leaf margin.

-

Harvest the wounded leaves at the desired time points and immediately freeze in liquid nitrogen.

Extraction and Quantification of dn-OPDA by LC-MS/MS

Objective: To extract and quantify dn-OPDA and other oxylipins from plant tissue.

Materials:

-

Frozen, ground plant tissue (~100 mg)

-

Extraction solvent (e.g., 80% methanol (B129727), 0.1% formic acid)

-

Internal standards (e.g., deuterated OPDA or JA)

-

Centrifuge

-

Solid Phase Extraction (SPE) columns (e.g., C18)

-

LC-MS/MS system with a C18 column

Protocol:

-

Extraction:

-

To 100 mg of frozen, ground plant tissue, add 1 mL of ice-cold extraction solvent containing internal standards.

-

Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE) - Optional but recommended for cleaner samples:

-

Condition a C18 SPE column with methanol followed by water.

-

Load the supernatant onto the column.

-

Wash the column with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

-

Elute the oxylipins with a higher concentration of organic solvent (e.g., 80-100% methanol).

-

Dry the eluate under a stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent for injection (e.g., 50% methanol).

-

Inject the sample into the LC-MS/MS system.

-

Separate the oxylipins using a C18 column with a gradient of water and acetonitrile/methanol (both containing 0.1% formic acid).

-

Detect and quantify the different oxylipins using Multiple Reaction Monitoring (MRM) mode, with specific precursor-product ion transitions for dn-OPDA and other target molecules.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of dn-OPDA and OPDA

Wounding triggers the release of hexadecatrienoic acid (16:3) and α-linolenic acid (18:3) from chloroplast membranes. These fatty acids are then converted to dn-OPDA and OPDA, respectively, through the action of a series of enzymes.

Transcriptional Regulation by Dinor-12-oxo-phytodienoic Acid: An In-depth Technical Guide

Executive Summary

Dinor-12-oxo-phytodienoic acid (dn-oxo-PDA) is a lipid signaling molecule, a member of the oxylipin family, which plays a crucial role in regulating gene expression in response to various developmental cues and environmental stresses in plants.[1][2] Structurally similar to its more extensively studied C18 homolog, 12-oxo-phytodienoic acid (OPDA), dn-oxo-PDA is derived from the oxygenation of hexadecatrienoic acid (16:3).[1][3][4] This technical guide provides a comprehensive overview of the transcriptional regulatory mechanisms governed by dn-oxo-PDA, including its signaling pathways, target genes, and detailed experimental protocols for its study. While direct quantitative data for dn-oxo-PDA-induced gene expression is limited in publicly available literature, this guide leverages the substantial body of research on OPDA as a close proxy, given their structural and functional similarities.[1][4][5][6][7]

Signaling Pathways of dn-oxo-PDA

The transcriptional effects of dn-oxo-PDA, much like OPDA, are mediated through complex signaling networks that can be broadly categorized into COI1-dependent and COI1-independent pathways.[1][4][5][6][7] These pathways ultimately converge on the regulation of specific sets of target genes involved in stress responses, defense, and development.

COI1-Independent Signaling

A significant portion of dn-oxo-PDA and OPDA signaling operates independently of the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is the receptor for the canonical jasmonate signal, jasmonoyl-isoleucine (JA-Ile).[4][5][6][7][8][9][10] This independent pathway is particularly important for the expression of genes involved in detoxification and response to electrophilic stress.[5][10]

Key components of the COI1-independent pathway include:

-

TGA Transcription Factors: A subset of basic leucine (B10760876) zipper (bZIP) transcription factors, namely TGA2, TGA5, and TGA6, are crucial for the expression of many OPDA-responsive genes.[10] It is highly probable that these factors also mediate dn-oxo-PDA responses.

-

Electrophilic Response: The cyclopentenone structure of dn-oxo-PDA and OPDA confers electrophilic properties, allowing them to interact with cellular nucleophiles and activate stress-response pathways.[5][6]

COI1-Dependent Signaling

While a distinct pathway, some of the transcriptional responses to OPDA (and likely dn-oxo-PDA) are dependent on the presence of a functional COI1 protein.[4][5][10] This suggests a crosstalk between the electrophilic oxylipin signaling and the canonical jasmonate pathway, although dn-oxo-PDA itself does not bind to the COI1-JAZ co-receptor complex.[5] The exact mechanism of this dependency is still under investigation but may involve COI1-dependent regulation of components in the dn-oxo-PDA signaling cascade.

Quantitative Data on Transcriptional Regulation

As previously mentioned, specific quantitative data for dn-oxo-PDA is scarce. However, microarray analyses have been performed for its homolog, OPDA, providing valuable insights into the types of genes regulated by these cyclopentenone oxylipins. The following tables summarize the fold-changes in the expression of selected OPDA-responsive genes in Arabidopsis thaliana. This data is presented as a proxy for dn-oxo-PDA-mediated transcriptional regulation.

Table 1: OPDA-Specific Upregulated Genes in Arabidopsis thaliana

| Gene ID | Gene Name/Function | Fold Change (OPDA treatment) | Reference |

| At1g19670 | Glutathione S-transferase (GST) | 15.2 | [8] |

| At2g29480 | Glutathione S-transferase (GST) | 12.8 | [8] |

| At1g74920 | ZAT12 - Zinc finger protein | 10.5 | [8] |

| At5g59550 | ERF5 - Ethylene response factor | 8.7 | [8] |

| At2g06050 | OPR3 - 12-oxophytodienoate reductase 3 | 7.9 | [8] |

| At1g17420 | CYP81D11 - Cytochrome P450 | 93.0 | [10] |

| At1g75820 | GST25 - Glutathione S-transferase | 25.0 | [10] |

Data is derived from microarray and qRT-PCR experiments on Arabidopsis seedlings treated with OPDA.[8][10]

Table 2: Comparison of Gene Induction by OPDA in Wild-Type and coi1 Mutant Arabidopsis

| Gene ID | Gene Name/Function | Fold Change in Wild-Type (OPDA) | Fold Change in coi1 Mutant (OPDA) | COI1-Dependence | Reference |

| At1g19670 | Glutathione S-transferase (GST) | 15.2 | 14.8 | Independent | [8] |

| At5g59550 | ERF5 - Ethylene response factor | 8.7 | 8.5 | Independent | [8] |

| At1g17420 | CYP81D11 - Cytochrome P450 | 93.0 | Not significantly reduced | Independent | [10] |

| At4g16760 | ACX1 - Acyl-CoA oxidase 1 | 3.2 | 1.1 | Dependent | [8] |

This table highlights that the induction of many stress-related genes by OPDA does not require a functional COI1 protein, underscoring the significance of the COI1-independent signaling pathway.[8][10]

Experimental Protocols

Investigating the transcriptional regulation by dn-oxo-PDA requires a combination of molecular biology techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

RNA-Sequencing (RNA-Seq) for Transcriptome Analysis

Objective: To identify genes that are differentially expressed upon treatment with dn-oxo-PDA.

Protocol:

-

Plant Growth and Treatment:

-

Grow Arabidopsis thaliana seedlings (e.g., Col-0 ecotype) on Murashige and Skoog (MS) plates for 10-14 days.

-

Prepare a stock solution of dn-oxo-PDA in ethanol (B145695).

-

Add dn-oxo-PDA to liquid MS medium to a final concentration of 50-75 µM. Use an equivalent amount of ethanol as a mock control.

-

Transfer seedlings to the liquid medium and incubate for the desired time (e.g., 1, 4, 12 hours).

-

Harvest seedlings, blot dry, and immediately freeze in liquid nitrogen. Store at -80°C.

-

-

RNA Extraction:

-

Extract total RNA from frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Include an on-column DNase digestion step to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer. A RIN (RNA Integrity Number) value > 8 is recommended.

-

-

Library Preparation and Sequencing:

-

Prepare RNA-Seq libraries from 1-2 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

-

This typically involves mRNA purification using oligo(dT) magnetic beads, RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequence the libraries on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.

-

-

Data Analysis:

-

Assess the quality of the raw sequencing reads using FastQC.

-

Trim adapter sequences and low-quality bases using tools like Trimmomatic.

-

Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.

-

Quantify gene expression levels by counting the number of reads mapping to each gene using featureCounts or HTSeq.

-

Perform differential expression analysis between dn-oxo-PDA-treated and mock-treated samples using DESeq2 or edgeR in R.

-

Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

Objective: To identify the genomic binding sites of TGA transcription factors in response to dn-oxo-PDA.

Protocol:

-

Plant Material and Cross-linking:

-

Grow Arabidopsis thaliana seedlings as described for RNA-Seq.

-

Treat seedlings with dn-oxo-PDA or a mock control.

-

Fix the tissue by vacuum infiltrating with 1% formaldehyde (B43269) in a suitable buffer for 10-15 minutes.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and vacuum infiltrating for another 5 minutes.

-

Rinse the tissue with water, blot dry, and freeze in liquid nitrogen.

-

-

Chromatin Extraction and Sonication:

-

Grind the frozen tissue to a fine powder in liquid nitrogen.

-

Isolate nuclei using a series of buffers and centrifugation steps.

-

Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-800 bp. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the TGA factor of interest (e.g., anti-TGA2). A no-antibody or IgG control is essential.

-

Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution, Reverse Cross-linking, and DNA Purification:

-

Elute the complexes from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the immunoprecipitated DNA using a kit designed for low-input DNA (e.g., NEBNext Ultra II DNA Library Prep Kit).

-

Sequence the libraries on an Illumina platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the ChIP sample compared to the control.

-

Perform motif analysis on the identified peaks to confirm the presence of TGA binding motifs.

-

Annotate the peaks to identify nearby genes that are potentially regulated by the TGA factor.

-

Luciferase Reporter Assay

Objective: To validate the regulatory effect of a TGA transcription factor on a dn-oxo-PDA-responsive promoter.

Protocol:

-

Vector Construction:

-

Reporter construct: Clone the promoter of a dn-oxo-PDA-responsive gene (identified by RNA-Seq) upstream of a firefly luciferase (LUC) gene in a plant expression vector.

-

Effector construct: Clone the coding sequence of a TGA transcription factor (e.g., TGA2) into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.

-

Internal control: A vector expressing Renilla luciferase (REN) under a constitutive promoter is used for normalization.

-

-

Transient Expression:

-

Protoplast transformation: Isolate protoplasts from Arabidopsis thaliana cell culture or leaves. Co-transform the protoplasts with the reporter, effector, and internal control vectors using PEG-mediated transformation.

-

Agroinfiltration: Infiltrate Nicotiana benthamiana leaves with Agrobacterium tumefaciens strains carrying the reporter, effector, and internal control plasmids.

-

-

Treatment and Luciferase Assay:

-

After an incubation period (16-24 hours for protoplasts, 2-3 days for N. benthamiana), treat the cells/leaves with dn-oxo-PDA or a mock control.

-

After the treatment period, lyse the cells and measure the LUC and REN activities using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the ratio of LUC to REN activity for each sample to normalize for transformation efficiency and cell viability.

-

Compare the normalized luciferase activity between the dn-oxo-PDA-treated and mock-treated samples to determine the effect of the TGA factor on the promoter activity in response to dn-oxo-PDA.

-

Conclusion

Dinor-12-oxo-phytodienoic acid is an important signaling molecule in plants, orchestrating transcriptional responses to a variety of stimuli. Its signaling network involves both COI1-dependent and -independent pathways, with TGA transcription factors playing a key role in the latter. While specific quantitative data on dn-oxo-PDA-regulated gene expression is still emerging, the wealth of information available for its homolog, OPDA, provides a strong foundation for understanding its function. The experimental protocols detailed in this guide offer a robust framework for researchers to further elucidate the intricate mechanisms of dn-oxo-PDA-mediated transcriptional regulation. Future research, particularly utilizing high-throughput sequencing technologies, will be instrumental in identifying the direct targets of dn-oxo-PDA and dissecting the unique aspects of its signaling cascade.

References

- 1. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Another JA/COI1-independent role of OPDA detected in tomato embryo development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downstream metabolites of (+)-cis-12-oxo-phytodienoic acid function as noncanonical bioactive jasmonates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TGA transcription factors and jasmonate-independent COI1 signalling regulate specific plant responses to reactive oxylipins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 12-Oxo-Phytodienoic Acid in Seed Germination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-oxo-phytodienoic acid (OPDA) is a lipid-derived signaling molecule, or oxylipin, that acts as a precursor to the plant hormone jasmonic acid (JA).[1][2] Beyond its role as a metabolic intermediate, OPDA has emerged as a critical regulator of various plant processes, including defense responses and development.[1][2] Notably, a growing body of research highlights the significant role of OPDA in controlling seed dormancy and germination, often in concert with other phytohormones.[3][4][5] This technical guide provides an in-depth overview of the current understanding of OPDA's function in seed germination, with a focus on its signaling pathways, quantitative effects, and the experimental protocols used for its study.

OPDA Signaling in Seed Germination

OPDA acts as a negative regulator of seed germination, promoting dormancy.[6][7] Its signaling pathway is intricately linked with that of abscisic acid (ABA), a well-known germination inhibitor, and gibberellic acid (GA), a key promoter of germination. The current model suggests that OPDA functions synergistically with ABA to repress germination.[6][7][8]

The core of OPDA signaling in this context involves several key regulatory proteins:

-

ABA INSENSITIVE5 (ABI5): A basic leucine (B10760876) zipper (bZIP) transcription factor that is a central component of ABA signaling. OPDA treatment has been shown to increase the abundance of the ABI5 protein, enhancing its inhibitory effect on germination.[3][5][9]

-

RGL2 (RGA-LIKE 2): A DELLA protein that acts as a repressor of GA signaling. OPDA's inhibitory action on germination is mediated, in part, through RGL2.[3][4][5]

-

MOTHER-OF-FT-AND-TFL1 (MFT): A phosphatidylethanolamine-binding protein that also functions to repress germination. OPDA, ABA, and RGL2 all appear to converge on MFT to exert their inhibitory effects.[3][4][5] There is evidence of a reciprocal positive feedback loop where OPDA promotes MFT expression, and MFT is required for OPDA accumulation.[10]

Furthermore, the signaling of OPDA in repressing germination appears to be independent of the canonical JA receptor, CORONATINE INSENSITIVE1 (COI1).[6][9] This underscores the distinct signaling role of OPDA compared to its downstream product, JA.

A diagram of the OPDA signaling pathway in seed germination is presented below:

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.library.nyu.edu [search.library.nyu.edu]